molecular formula C12H17NO5 B179942 N,3,4,5-tetramethoxy-N-methylbenzamide CAS No. 118779-14-9

N,3,4,5-tetramethoxy-N-methylbenzamide

Cat. No.: B179942
CAS No.: 118779-14-9
M. Wt: 255.27 g/mol
InChI Key: DJECVTFEJVBYHR-UHFFFAOYSA-N
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Description

N,3,4,5-Tetramethoxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO5. It is characterized by the presence of four methoxy groups attached to a benzene ring and an amide functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,3,4,5-Tetramethoxy-N-methylbenzamide can be synthesized through the reaction of N,O-dimethylhydroxylamine hydrochloride with 3,4,5-trimethoxybenzaldehyde. The reaction typically involves the use of tert-butylhydroperoxide as an oxidizing agent and copper (II) ferrite as a catalyst in the presence of calcium carbonate. The reaction is carried out in a mixture of water and acetonitrile at room temperature under an inert atmosphere for approximately 10 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,3,4,5-Tetramethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

N,3,4,5-tetramethoxy-N-methylbenzamide has been explored for various applications in scientific research:

Medicinal Chemistry

  • Anti-inflammatory Activity: Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Research has shown that it can suppress lipopolysaccharide (LPS)-induced nitric oxide release and pro-inflammatory cytokines (IL-6 and TNF-α) in macrophage cells.
  • Anticancer Potential: Initial findings suggest potential anticancer activities, although detailed mechanisms of action are still being investigated. The presence of methoxy groups is believed to enhance its interaction with biological targets .
  • Ongoing studies are examining the interactions of this compound with various biomolecules. These interactions may influence specific enzymes or receptors involved in critical biological pathways .

Synthetic Organic Chemistry

  • The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Case Studies

Case Study 1: Anti-inflammatory Mechanism
A study involving RAW 264.7 macrophage cells demonstrated that pretreatment with this compound significantly reduced LPS-induced inflammatory responses. The results indicated a dose-dependent suppression of nitric oxide and pro-inflammatory cytokine secretion.

Case Study 2: Anticancer Research
In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines. Further studies are required to elucidate its mechanism of action and identify specific molecular targets involved in its anticancer effects.

Mechanism of Action

The mechanism of action of N,3,4,5-tetramethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functional group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the N-methyl group, leading to different chemical and biological properties.

    N-Methylbenzamide: Lacks the methoxy groups, resulting in reduced reactivity and different applications.

Uniqueness: N,3,4,5-Tetramethoxy-N-methylbenzamide is unique due to the combination of methoxy groups and an amide functional group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

N,3,4,5-tetramethoxy-N-methylbenzamide is an organic compound characterized by its unique structure, which includes a benzene ring with four methoxy groups and an amide functional group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and materials science.

The molecular formula for this compound is C₁₂H₁₇NO₅. The synthesis typically involves the oxidative amidation of 3,4,5-trimethoxybenzaldehyde with N,O-dimethylhydroxylamine hydrochloride. This method is notable for its scalability and mild reaction conditions, making it suitable for industrial applications.

The biological activity of this compound is believed to be influenced by its interactions with various biomolecules. The methoxy groups and the amide functionality enhance the compound's binding affinity to specific molecular targets such as enzymes and receptors. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects on biological pathways.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory effects. For instance, it has been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) release and pro-inflammatory cytokines (IL-6 and TNF-α) in RAW 264.7 macrophage cells in a dose-dependent manner. These findings suggest its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial research indicates that it may inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), showcasing IC50 values that suggest moderate activity against these cells . The unique structural features of this compound likely contribute to its selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Anti-inflammatory Effects : In vitro experiments demonstrated that pretreatment with the compound significantly reduced inflammatory markers in macrophage models.
  • Anticancer Evaluation : A recent study assessed the compound's effects on various cancer cell lines. The results indicated that it inhibited cell growth effectively at specific concentrations while maintaining lower toxicity towards non-cancerous cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
3,4,5-Trimethoxybenzamide Lacks N-methyl groupReduced reactivity
N-Methylbenzamide Lacks methoxy groupsDifferent applications
N,N-Dimethylacetamide Similar amide functionalitySolvent properties

This table illustrates how variations in chemical structure can lead to differences in biological activity and applications.

Properties

IUPAC Name

N,3,4,5-tetramethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-13(18-5)12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJECVTFEJVBYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296010
Record name N,3,4,5-tetramethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118779-14-9
Record name N,3,4,5-tetramethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,3,4,5-tetramethoxy-N-methyl-Benzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve 3,4,5-trimethoxybenzoyl chloride (2.3 g, 10 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.10 g, 11 mmol) in ethanol-free chloroform at room temperature. Cool the solution to 0° C. and add pyridine (1.85 g, 22 mmol). Stir at ambient temperature for 1 hour and evaporate the solvent in vacuo. Partition the residue between aqueous sodium chloride and a 1:1 mixture of ethyl ether and methylene chloride. Separate the organic phase, dry (Na2SO4), and evaporate the solvent in vacuo to yield an oil. Filter the oil through silica gel eluting with 65% ethyl acetate/hexane to yield 2.5 g of N-methoxy-N-methyl-(3,4,5-trimethoxy)benzamide.
Quantity
2.3 g
Type
reactant
Reaction Step One
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N,O-dimethylhydroxylamine hydrochloride
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1.1 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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1.85 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,4,5-Trimethoxybenzoic acid was allowed to react with oxalyl chloride, and the resulting acid chloride was allowed to react with N,O-dimethylhydroxyamine hydrochloride to obtain N,3,4,5-tetramethoxy-N-methylbenzamide. The resulting compound was allowed to react with 4-phenylbutylmagnesium chloride to obtain 5-phenyl-1-(3,4,5-trimethoxyphenyl)pentan-1-one. The resulting compound was allowed to react with lithium diisopropylamine and methyl2-[4-(bromomethyl)phenoxy]benzoate in the presence of N,N,N′,N″,N″-pentamethyldiethylenetriamine to obtain methyl2-{4-[5-phenyl-2-(3,4,5-trimethoxybenzoyl)pentyl]phenoxy}benzoate. The resulting compound was hydrolyzed with sodium hydroxide to give the title compound having the following physical properties.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
Reaction Step Three
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,3,4,5-tetramethoxy-N-methylbenzamide
N,3,4,5-tetramethoxy-N-methylbenzamide
N,3,4,5-tetramethoxy-N-methylbenzamide
N,3,4,5-tetramethoxy-N-methylbenzamide
N,3,4,5-tetramethoxy-N-methylbenzamide
N,3,4,5-tetramethoxy-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.